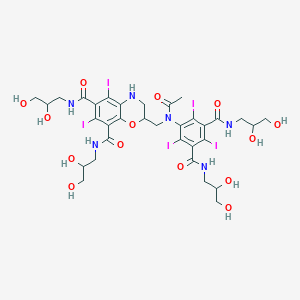

2-((Acetyl(3,5-bis(((2,3-dihydroxypropyl)amino)carbonyl)-2,4,6-triiodophenyl)amino)methyl)-N,N'-bis(2,3-dihydroxypropyl)-2,3-dihydro-5,7-diiodo-4H-1,4-benzoxazine-6,8-dicarboxamide

Descripción general

Descripción

an impurity of Iodixanol which is a nonionic, dimeric x-ray contrast medium.

Actividad Biológica

The compound 2-((Acetyl(3,5-bis(((2,3-dihydroxypropyl)amino)carbonyl)-2,4,6-triiodophenyl)amino)methyl)-N,N'-bis(2,3-dihydroxypropyl)-2,3-dihydro-5,7-diiodo-4H-1,4-benzoxazine-6,8-dicarboxamide is a complex organic molecule known for its potential biological activities. This compound is related to iodinated contrast agents and has garnered interest for its possible applications in medical imaging and therapeutic interventions.

- Molecular Formula : C33H41I5N6O14

- CAS Number : 171897-73-7

- SMILES Notation : O1C(CNc2c1c(c(c(c2I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)CN(c3c(c(c(c(c3I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)C

Synthesis

The synthesis of this compound involves multiple steps starting from 5-amino-1,3-benzenedicarboxylic acid. The process includes:

- Reaction with thionyl chloride.

- Acetylation using glacial acetic acid.

- Formation of the final product through reactions with various amines under controlled conditions .

Anticancer Activity

Research has indicated that derivatives of benzoxazine compounds exhibit significant anticancer properties. For instance:

- In Vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). Some studies report up to 95% inhibition of cell proliferation in MCF-7 cells when treated with similar derivatives .

The biological activity is often attributed to the compound's ability to induce oxidative stress in cancer cells:

- Reactive Oxygen Species (ROS) : Increased ROS levels lead to cellular damage and apoptosis in tumor cells. This is accompanied by enhanced activity of superoxide dismutase and decreased levels of glutathione peroxidase .

Antimicrobial Activity

The benzoxazine derivatives have also been evaluated for their antimicrobial properties:

- Antimicrobial Testing : Studies have demonstrated moderate to potent activity against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The compounds showed effectiveness in inhibiting bacterial growth through various mechanisms including enzyme inhibition and membrane disruption .

Case Studies

-

Case Study on Anticancer Activity :

- A study focused on a series of benzoxazine derivatives revealed that certain modifications could enhance their cytotoxicity against MCF-7 cells significantly compared to standard chemotherapeutics like cisplatin.

- The derivatives were found to alter the expression levels of apoptosis-related proteins, indicating a targeted mechanism of action against cancer cells.

-

Case Study on Antimicrobial Efficacy :

- In another investigation, the synthesized benzoxazine derivatives were tested against a panel of bacterial strains. The results indicated that specific structural modifications led to improved antibacterial activity, suggesting a structure-activity relationship that could guide future drug design efforts .

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 1030.00 g/mol |

| CAS Number | 171897-73-7 |

| Anticancer Activity | Up to 95% inhibition (MCF-7) |

| Antimicrobial Activity | Moderate to potent |

| Key Mechanism | ROS-mediated cell death |

Aplicaciones Científicas De Investigación

The compound 2-((Acetyl(3,5-bis(((2,3-dihydroxypropyl)amino)carbonyl)-2,4,6-triiodophenyl)amino)methyl)-N,N'-bis(2,3-dihydroxypropyl)-2,3-dihydro-5,7-diiodo-4H-1,4-benzoxazine-6,8-dicarboxamide is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, supported by data tables and case studies.

Structural Features

The compound features multiple functional groups including:

- Acetyl groups

- Dihydroxypropyl amino groups

- Iodinated phenyl rings

These structural characteristics contribute to its unique properties and potential applications.

Pharmaceutical Applications

The compound is investigated for its potential as a drug candidate due to its structural complexity and the presence of iodine, which can enhance radiological properties.

Case Study: Anticancer Activity

Research indicates that iodine-containing compounds can exhibit anticancer properties. A study demonstrated that similar iodinated benzoxazine derivatives showed cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar activity .

Diagnostic Imaging

Due to the presence of iodine, this compound is a candidate for use in diagnostic imaging techniques such as:

- Computed Tomography (CT) : Iodine is commonly used as a contrast agent in CT scans.

- Positron Emission Tomography (PET) : The compound can potentially be labeled with radioactive isotopes for imaging purposes.

Material Science

The structural features of this compound make it suitable for applications in material science:

- Polymer Chemistry : It can be used as a monomer in the synthesis of polymers with specific properties.

- Nanotechnology : Its unique properties may allow for the development of nanomaterials with enhanced performance in electronics or photonics.

Biochemical Research

The compound's ability to interact with biological systems makes it a subject of interest in biochemical research:

- Enzyme Inhibition Studies : Its structural motifs may inhibit specific enzymes, providing insights into metabolic pathways.

- Drug Delivery Systems : The dihydroxypropyl groups could facilitate the development of targeted drug delivery systems.

Data Table: Summary of Applications

Propiedades

IUPAC Name |

2-[[N-acetyl-3,5-bis(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodoanilino]methyl]-6-N,8-N-bis(2,3-dihydroxypropyl)-5,7-diiodo-3,4-dihydro-2H-1,4-benzoxazine-6,8-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H41I5N6O14/c1-12(49)44(28-25(37)19(31(55)41-3-14(51)9-46)22(34)20(26(28)38)32(56)42-4-15(52)10-47)7-17-6-39-27-24(36)18(30(54)40-2-13(50)8-45)23(35)21(29(27)58-17)33(57)43-5-16(53)11-48/h13-17,39,45-48,50-53H,2-11H2,1H3,(H,40,54)(H,41,55)(H,42,56)(H,43,57) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIJUUXTEQUZFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC1CNC2=C(C(=C(C(=C2O1)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C3=C(C(=C(C(=C3I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H41I5N6O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1380.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171897-73-7 | |

| Record name | 2-((Acetyl(3,5-bis(((2,3-dihydroxypropyl)amino)carbonyl)-2,4,6-triiodophenyl)amino)methyl)-N,N'-bis(2,3-dihydroxypropyl)-2,3-dihydro-5,7-diiodo-4H-1,4-benzoxazine-6,8-dicarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171897737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((ACETYL(3,5-BIS(((2,3-DIHYDROXYPROPYL)AMINO)CARBONYL)-2,4,6-TRIIODOPHENYL)AMINO)METHYL)-N,N'-BIS(2,3-DIHYDROXYPROPYL)-2,3-DIHYDRO-5,7-DIIODO-4H-1,4-BENZOXAZINE-6,8-DICARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ2PLG139P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary challenges in purifying iodixanol, and how does the research address them?

A: Purifying iodixanol, chemically known as 2-((Acetyl(3,5-bis(((2,3-dihydroxypropyl)amino)carbonyl)-2,4,6-triiodophenyl)amino)methyl)-N,N'-bis(2,3-dihydroxypropyl)-2,3-dihydro-5,7-diiodo-4H-1,4-benzoxazine-6,8-dicarboxamide, presents a significant challenge due to the presence of closely related impurities, particularly "backpeaks," that are difficult to separate using conventional methods. The research paper highlights the use of specific non-polar adsorbents, such as non-polar acrylic ester, di-vinyl benzene resins, poly-styrene di-vinyl benzene resins, and carbon adsorbents, to selectively remove these impurities. [] The researchers demonstrate that these adsorbents, chosen for their specific pore size (smaller than about 30 nm), effectively reduce backpeak levels by upwards of 30% and N-acetyl cyclic iodixanol levels by 60% with a minimal 5% loss of iodixanol. [] This method offers a promising avenue for enhancing the purity and safety of iodixanol for medical applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.